2-(5-Bromothiophen-2-yl)-N-methylethan-1-amine
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Overview
Description
2-(5-Bromothiophen-2-yl)-N-methylethan-1-amine is an organic compound that features a brominated thiophene ring attached to an amine group via an ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild conditions, making it suitable for the synthesis of complex organic molecules .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromothiophen-2-yl)-N-methylethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium thiolate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-(5-Bromothiophen-2-yl)-N-methylethan-1-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(5-Bromothiophen-2-yl)-N-methylethan-1-amine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets, such as enzymes or receptors, to exert its effects. The bromine atom and the amine group play crucial roles in its reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
2-(5-Bromothiophen-2-yl)acetonitrile: This compound features a nitrile group instead of an amine group, which affects its reactivity and applications.
5-Bromo-2-thiophenecarboxaldehyde: This compound has an aldehyde group, making it useful in different synthetic routes.
N-[2-(5-Bromothiophen-2-yl)-2-oxoethyl] derivatives: These compounds have been studied for their antibacterial activity and potential therapeutic applications.
Uniqueness
2-(5-Bromothiophen-2-yl)-N-methylethan-1-amine is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both the bromine atom and the amine group allows for versatile chemical modifications and interactions with various targets.
Properties
Molecular Formula |
C7H10BrNS |
---|---|
Molecular Weight |
220.13 g/mol |
IUPAC Name |
2-(5-bromothiophen-2-yl)-N-methylethanamine |
InChI |
InChI=1S/C7H10BrNS/c1-9-5-4-6-2-3-7(8)10-6/h2-3,9H,4-5H2,1H3 |
InChI Key |
XYYVQHIEVJTBGV-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC1=CC=C(S1)Br |
Origin of Product |
United States |
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